molecular formula C23H16N2O5 B3442361 N-benzyl-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

N-benzyl-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3442361
M. Wt: 400.4 g/mol
InChI Key: GBIIPFGYXGFHQJ-UHFFFAOYSA-N
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Description

N-Benzyl-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a benzyl group and a 3-nitrophenyl substituent on the carboxamide nitrogen. The nitro group at the 3-position of the phenyl ring introduces electron-withdrawing effects, which may influence reactivity, binding affinity, and physicochemical properties.

Properties

IUPAC Name

N-benzyl-N-(3-nitrophenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c26-22(20-13-17-9-4-5-12-21(17)30-23(20)27)24(15-16-7-2-1-3-8-16)18-10-6-11-19(14-18)25(28)29/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIIPFGYXGFHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of inert solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has shown potential as a pharmacological agent. Its structural features suggest it may act as an inhibitor for various biological targets, including enzymes involved in cancer progression.

Case Study: Aromatase Inhibition
A study evaluated similar compounds and found that derivatives of chromene exhibited aromatase inhibitory activity comparable to established inhibitors. This suggests potential applications in treating hormone-dependent cancers, such as breast cancer .

Antioxidant Activity

Research indicates that compounds with a chromene structure can exhibit significant antioxidant properties. This compound may contribute to the development of antioxidant therapies.

Case Study: Antioxidant Efficacy
In vitro studies demonstrated that certain chromene derivatives effectively scavenge free radicals, indicating their potential role in preventing oxidative stress-related diseases .

Material Science

The compound's unique structure allows for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study: OLED Development
Research has explored the use of chromene derivatives in OLEDs, showing promising results in terms of efficiency and stability. The incorporation of this compound could enhance the performance of these devices .

Mechanism of Action

The mechanism of action of N-benzyl-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 2-oxo-2H-chromene-3-carboxamide core but differ in substituents, leading to variations in properties and activities:

Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Key Features Reference
N-Benzyl-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide R1 = Benzyl, R2 = 3-Nitrophenyl 403.37* Not reported Electron-withdrawing nitro group Target
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) R1 = 3,5-Dimethylphenyl 343.38 277.1–279.2 Methyl groups enhance lipophilicity
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (2) R1 = 3-Methoxyphenyl, R2 = 6-Methyl 313.32 Not reported Methoxy group improves solubility
8-Allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide R1 = 4-Nitrophenyl, R2 = 8-Allyl 350.32 Not reported Allyl group introduces steric bulk
N-Hydroxy-2-oxo-2H-chromene-3-carboxamide R1 = H, R2 = Hydroxylamine 205.17 Not reported Hydroxylamide enhances hydrogen bonding

*Calculated based on molecular formula C23H17N3O3.

Key Observations:
  • Electron-withdrawing vs. In contrast, methoxy and methyl groups in compound 2 and 5a increase lipophilicity and solubility, respectively.
  • Steric Effects : The allyl group in 8-allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide introduces steric hindrance, which may reduce binding efficiency compared to smaller substituents like benzyl .

Comparison with Analogues :

  • Compound 5a and 8-allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide follow similar protocols, with yields ranging from 74% to 93% depending on the amine/alcohol used.
  • Triazole-containing derivatives (e.g., compound 17 in ) require additional click chemistry steps, complicating synthesis but enhancing biological activity.

Physicochemical and Crystallographic Properties

  • Melting Points : Compounds with nitro groups (e.g., target compound, ) are expected to have higher melting points due to increased polarity, though data is scarce.
  • Hydrogen Bonding : Derivatives like N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide form intramolecular N–H⋯O bonds, enhancing crystallinity and stability. The target compound’s nitro group may participate in similar interactions .

Biological Activity

N-benzyl-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C23H18N2O5\text{C}_{23}\text{H}_{18}\text{N}_{2}\text{O}_{5}

Synthesis Methodology:
The synthesis of this compound typically involves multi-step organic reactions. The process may include the following steps:

  • Condensation Reaction : The reaction of 4-hydroxycoumarin with 3-nitrobenzaldehyde.
  • Formation of Amide : Subsequent reactions to attach the benzyl group and form the carboxamide structure.
  • Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Biological Activity

This compound exhibits several biological activities, which are summarized below:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising inhibition zones in agar diffusion assays.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been shown to induce apoptosis in human colon cancer cells (HT29) and prostate cancer cells (DU145) through mechanisms involving mitochondrial dysfunction and caspase activation .

The compound's mechanism of action is believed to involve interaction with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit enzymes related to cancer progression and microbial resistance.
  • Cell Signaling Modulation : Preliminary studies suggest that it influences cellular signaling pathways, potentially affecting gene expression related to cell survival and proliferation .

Case Studies

Several case studies highlight the biological activities of this compound:

  • Anticancer Study :
    • Objective : To evaluate the cytotoxic effects on HT29 cells.
    • Findings : The compound exhibited an IC50 value of 15 µM, indicating significant anticancer potential compared to control groups .
  • Antimicrobial Evaluation :
    • Objective : To assess antimicrobial efficacy against E. coli and S. aureus.
    • Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, demonstrating its potential as a therapeutic agent in treating infections .

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activity of this compound with other chromene derivatives:

Compound NameAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)
This compound1532
N-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide2040
N-benzyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide2550

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
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N-benzyl-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

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